molecular formula C5H4INOS B14174966 3-Iodo-2-thiophenecarboxamide CAS No. 18800-03-8

3-Iodo-2-thiophenecarboxamide

Cat. No.: B14174966
CAS No.: 18800-03-8
M. Wt: 253.06 g/mol
InChI Key: BWDYTRLFYVQIHJ-UHFFFAOYSA-N
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Description

3-Iodo-2-thiophenecarboxamide is a compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-thiophenecarboxamide typically involves the iodination of thiophene derivatives. One common method includes the reaction of 1-mercapto-3-alkyn-2-ols with iodine in an ionic liquid such as 1-ethyl-3-methylimidazolium ethyl sulfate at room temperature . Another method involves the use of Sonogashira cross-coupling reactions, where 3-iodo-functionalized thiophenes are used as substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

3-Iodo-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, thiophene-2-carboxamide derivatives have been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their function . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 3-Iodo-2-thiophenecarboxamide imparts unique reactivity, making it a valuable intermediate for various synthetic applications. Its ability to undergo specific substitution and cross-coupling reactions distinguishes it from other thiophene derivatives.

Properties

CAS No.

18800-03-8

Molecular Formula

C5H4INOS

Molecular Weight

253.06 g/mol

IUPAC Name

3-iodothiophene-2-carboxamide

InChI

InChI=1S/C5H4INOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)

InChI Key

BWDYTRLFYVQIHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1I)C(=O)N

Origin of Product

United States

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